2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole ring, a pyridine ring, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: Starting with 5-methylindole, the compound is subjected to a reaction with an appropriate acylating agent to introduce the acetamide group.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from a pyridine derivative. The reaction involves the cyclization of a thioamide with a halogenated pyridine.
Coupling Reaction: The final step involves coupling the indole derivative with the thiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiazole rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it might inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide: Similar structure but with a different substitution pattern on the indole ring.
2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the indole ring and the specific positioning of the pyridine and thiazole rings contribute to its distinct properties.
Properties
Molecular Formula |
C19H16N4OS |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(5-methylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4OS/c1-13-4-5-17-14(9-13)6-8-23(17)11-18(24)22-19-21-16(12-25-19)15-3-2-7-20-10-15/h2-10,12H,11H2,1H3,(H,21,22,24) |
InChI Key |
YZDFXOGIVUTEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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